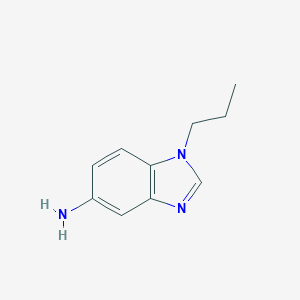

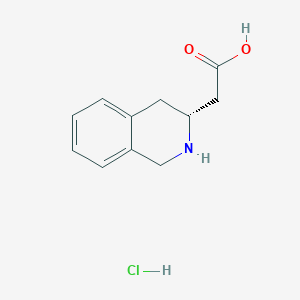

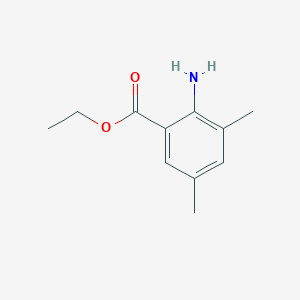

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves various methods including benign methodologies under ultrasound irradiation for improved yields and environmental benefits (Tiwari, Parvez, & Meshram, 2011), lipase-catalyzed kinetic resolution to prepare enantiomers (Paál, Forró, Fülöp, Liljeblad, & Kanerva, 2008), and various acid-catalyzed cyclization techniques to form hexahydroindoles and related structures (Juma, Adeel, Villinger, Reinke, Spannenberg, Fischer, & Langer, 2009).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, has been extensively studied. Crystallographic analyses have been used to establish the absolute configuration of enantiomers and to examine the stereochemistry of these compounds (Mondeshka, Angelova, Stensland, Werner, & Ivanov, 1992).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including acid-catalyzed [4+2] cycloadditions to produce tetrahydroquinoline derivatives (Nomura, Kimura, Takeuchi, & Tomoda, 1978) and reactions with dichlorocarbene to form azirino[2,1-a]isoquinolines (Khlebnikov, Kostikov, Shklyaev, Aleksandrov, & Dormidontov, 1990).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, including solubility, melting points, and crystal structure, are crucial for their application and handling. Studies have detailed these properties for various derivatives, providing insight into their behavior under different conditions (Marae, Bakhite, Moustafa, Abbady, Mohamed, & Mague, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of tetrahydroisoquinoline derivatives, are extensively researched. Notable reactions include decarboxylation processes and the formation of substituted isoquinoline derivatives under various conditions (Tachibana, Matsuo, & Yamada, 1968).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinolines, including derivatives of (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, have shown considerable promise in therapeutic applications. Their anticancer properties have been highlighted, especially with the FDA approval of trabectedin (a THIQ derivative) for treating soft tissue sarcomas. This signifies a milestone in anticancer drug discovery, underscoring the potential of THIQ derivatives in oncology. Furthermore, these compounds have been investigated for their neuroprotective attributes, suggesting their applicability in preventing neurodegenerative conditions such as Parkinsonism. The broad spectrum of therapeutic activities of THIQ derivatives, synthesized for various applications, underscores their importance in drug discovery for cancer, CNS disorders, and potentially infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Role in Acidizing Operations and Environmental Applications

Another interesting application of compounds related to (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is in the environmental sector, particularly in acidizing operations for carbonate and sandstone formations. The use of organic acids in these operations has been explored to mitigate the drawbacks associated with the use of hydrochloric acid (HCl), such as high corrosion rates and lack of penetration. The research suggests that weaker and less-corrosive chemicals, including organic acids, offer a viable alternative, presenting an intensive review of advancements, technology, and issues associated with organic acids in this context. This reflects a broader application of THIQ-related compounds beyond pharmaceuticals, extending into environmental engineering and industrial processes (Alhamad et al., 2020).

Insights into Pharmacological Importance

The pharmacological importance of isoquinoline derivatives, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, has been progressively highlighted in modern therapeutics. These compounds have demonstrated a wide range of biological activities, including antifungal, antitumour, anti-glaucoma, and anti-Alzheimer’s disease effects. The review of Danao et al. (2021) underscores the critical role these compounds play in addressing several life-threatening diseases by exploiting their unique chemical structures for the development of potent, target-based drug molecules. This review provides a comprehensive overview of the less known biological potentials of isoquinoline (ISOQ) compounds and their synthetic derivatives, emphasizing their significant contribution to pharmacotherapeutic applications (Danao et al., 2021).

Eigenschaften

IUPAC Name |

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647453 |

Source

|

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |

CAS RN |

187218-03-7 |

Source

|

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

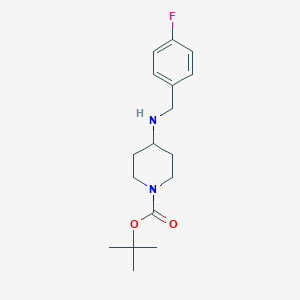

![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)